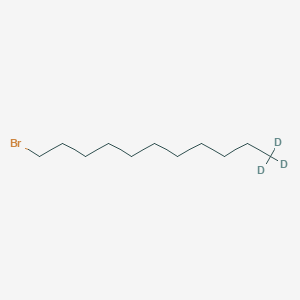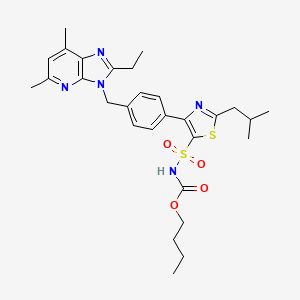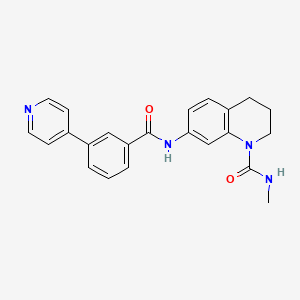
DC-CPin711
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC-CPin711 is a small molecule drug that acts as a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP). It has an IC50 value of 0.0626 μM and is primarily being researched for its potential therapeutic applications in treating neoplasms and hemic and lymphatic diseases, particularly leukemia .
Métodos De Preparación
The synthesis of DC-CPin711 involves the design and synthesis of tetrahydroquinolin derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the formation of the tetrahydroquinolin core and subsequent functionalization to achieve the desired inhibitory activity . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and efficacy of the compound.
Análisis De Reacciones Químicas
DC-CPin711 undergoes various chemical reactions, primarily focusing on its interaction with the bromodomain of CREB-binding protein. The compound is known to arrest the cell cycle at the G1 phase and induce apoptosis. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the tetrahydroquinolin core and its subsequent functionalization . The major products formed from these reactions are the functionalized tetrahydroquinolin derivatives that exhibit potent inhibitory activity against the CBP bromodomain.
Aplicaciones Científicas De Investigación
DC-CPin711 has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the bromodomain of CREB-binding protein and its role in gene expression regulation. In biology and medicine, this compound is being researched for its potential therapeutic applications in treating leukemia and other neoplasms by inducing apoptosis and arresting the cell cycle at the G1 phase . Additionally, its selectivity towards the CBP bromodomain makes it a promising candidate for targeted cancer therapies.
Mecanismo De Acción
DC-CPin711 exerts its effects by inhibiting the bromodomain of CREB-binding protein (CBP). This inhibition disrupts the interaction between CBP and acetylated histones, leading to changes in gene expression. The compound arrests the cell cycle at the G1 phase and induces apoptosis, thereby inhibiting the proliferation of cancer cells . The molecular targets involved in this mechanism include the CBP bromodomain and associated transcription factors.
Comparación Con Compuestos Similares
DC-CPin711 is unique in its potent and selective inhibition of the CBP bromodomain. Similar compounds include other bromodomain inhibitors that target different bromodomains, such as BRD4 inhibitors. this compound’s selectivity towards the CBP bromodomain and its ability to induce apoptosis and arrest the cell cycle at the G1 phase make it a distinct and valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H22N4O2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-methyl-7-[(3-pyridin-4-ylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-24-23(29)27-13-3-6-17-7-8-20(15-21(17)27)26-22(28)19-5-2-4-18(14-19)16-9-11-25-12-10-16/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,24,29)(H,26,28) |
Clave InChI |
FKQOEFTVOPIHMO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


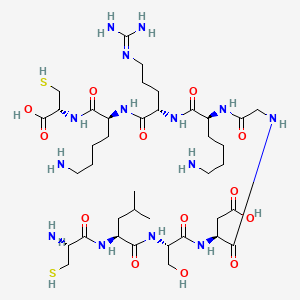

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
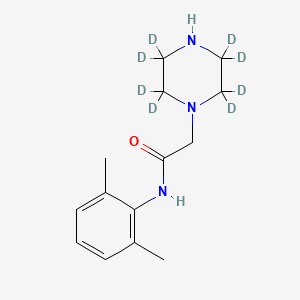
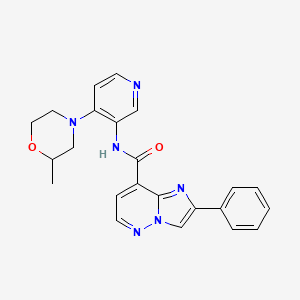
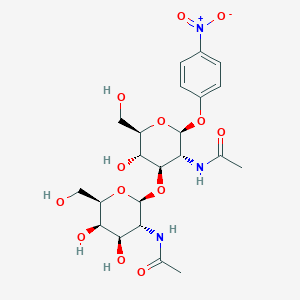
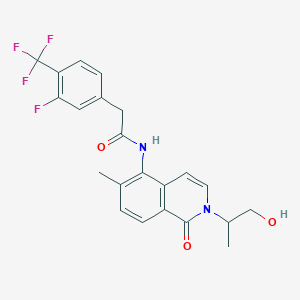

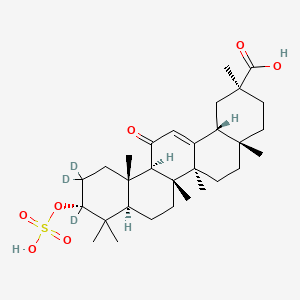
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

